[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone
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Overview
Description
[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone is a complex organic compound that features a combination of piperazine and pyrazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone typically involves multiple steps, starting with the preparation of the core piperazine and pyrazole structures. One common method involves the reaction of 1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole with a piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure consistent production quality. Additionally, purification steps such as recrystallization or chromatography are often used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine or pyrazole rings are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, methanol
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives, depending on the substituents introduced .
Scientific Research Applications
[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Researchers use this compound to study its effects on cellular processes and signaling pathways.
Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of [4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)propanoic acid: This compound shares the piperazine moiety and has similar biological activities.
(4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone: Another compound with a piperazine structure, used in various chemical and biological studies.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also feature piperazine and are known for their antibacterial activity.
Uniqueness
What sets [4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone apart is its unique combination of piperazine and pyrazole moieties, which allows it to interact with a broader range of biological targets. This structural uniqueness enhances its potential as a versatile therapeutic agent and a valuable tool in scientific research .
Properties
IUPAC Name |
[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-25-12-6-9-19(17-25)26-13-15-27(16-14-26)23(29)22-20-10-5-11-21(20)28(24-22)18-7-3-2-4-8-18/h2-4,7-8,19H,5-6,9-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIRTJINUPCADU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N2CCN(CC2)C(=O)C3=NN(C4=C3CCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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